2-Bromo-5-methyl-4-(trifluoromethyl)thiazole
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Overview
Description
2-Bromo-5-methyl-4-(trifluoromethyl)thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-4-(trifluoromethyl)thiazole typically involves the bromination of 5-methyl-4-(trifluoromethyl)thiazole. One common method includes the reaction of 5-methyl-4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and bromine concentration, are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted thiazole derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiazolidines.
Scientific Research Applications
2-Bromo-5-methyl-4-(trifluoromethyl)thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-4-(trifluoromethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. For instance, it may inhibit enzyme activity or block receptor sites, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-methyl-4-(trifluoromethyl)thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C5H3BrF3NS |
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Molecular Weight |
246.05 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H3BrF3NS/c1-2-3(5(7,8)9)10-4(6)11-2/h1H3 |
InChI Key |
WQTHIEPDYWLKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(F)(F)F |
Origin of Product |
United States |
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